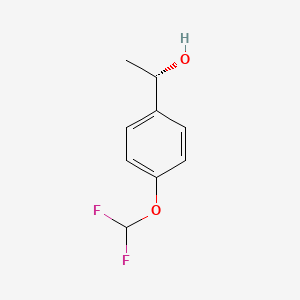

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable chiral reducing agent to achieve the desired stereochemistry. One common method involves the use of borane-tetrahydrofuran complex (BH3-THF) in the presence of a chiral catalyst to reduce the aldehyde to the corresponding alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid as a catalyst.

Major Products Formed

Oxidation: 4-(Difluoromethoxy)benzaldehyde or 4-(Difluoromethoxy)acetophenone.

Reduction: 1-(4-(Difluoromethoxy)phenyl)ethane.

Substitution: 4-(Difluoromethoxy)-2-nitrophenylethanol or 4-(Difluoromethoxy)-2-bromophenylethanol.

Scientific Research Applications

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The ethanol moiety may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

®-1-(4-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.

4-(Difluoromethoxy)benzyl alcohol: Lacks the chiral center and has different reactivity and applications.

4-(Trifluoromethoxy)phenylethanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical and biological properties.

Uniqueness

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical reactivity and biological activity. The compound’s chirality plays a crucial role in its interaction with biological targets, making it valuable in asymmetric synthesis and pharmaceutical research.

Biological Activity

(S)-1-(4-(Difluoromethoxy)phenyl)ethanol, a chiral compound with the molecular formula C9H10F2O2, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethoxy group enhances its lipophilicity, which may influence its interactions with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Chirality : The presence of a stereocenter contributes to its unique biological activity.

- Difluoromethoxy Group : This moiety increases hydrophobicity and may enhance binding interactions with proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in vitro, suggesting potential as an anti-cancer agent. The difluoromethoxy group is believed to facilitate interactions with cancer cell targets, enhancing its efficacy compared to structurally similar compounds .

- Antibacterial and Antifungal Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess these properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Binding to Biological Macromolecules : The compound may interact with specific proteins or enzymes, modulating their activity. This interaction is crucial for its therapeutic potential.

- Influence on Cell Signaling Pathways : Research suggests that alterations in substituents on similar compounds can significantly affect their binding affinity and selectivity, impacting downstream signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxyphenol | Structure | Simple ether; used in antiseptics |

| 4-Fluorophenol | Structure | Fluorine substitution enhances reactivity |

| 2,6-Difluorophenol | Structure | Difluoro-substituted; shows different biological activity |

This compound stands out due to its specific stereochemistry and the presence of the difluoromethoxy group, which significantly influences its physical and chemical properties compared to other phenolic compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, it showed a notable decrease in cell viability in colon cancer models, indicating a potential pathway for therapeutic development .

- Antimicrobial Activity : Research on related difluoromethoxy compounds revealed promising antibacterial effects against Gram-positive bacteria. This suggests that this compound could also exhibit similar antimicrobial properties .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds have highlighted favorable absorption and distribution characteristics, which may also apply to this compound, enhancing its viability as a drug candidate .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-1-(4-(Difluoromethoxy)phenyl)ethanol?

- Methodological Answer : The compound is typically synthesized via stereoselective reduction of the ketone precursor, 1-(4-(difluoromethoxy)phenyl)ethanone (CAS 10297-73-1), using chiral catalysts or biocatalysts. For example:

- Asymmetric Reduction : Sodium borohydride with a chiral ligand (e.g., (R)-BINOL) can yield the (S)-enantiomer with moderate enantiomeric excess (ee). Alternatively, enzymatic reduction using ketoreductases (e.g., from Lactobacillus species) provides higher stereoselectivity .

- Key Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation analysis.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the presence of the difluoromethoxy group (distinct splitting patterns) and the chiral center.

- X-ray Crystallography : Resolve absolute stereochemistry, as demonstrated for structurally similar compounds like (S)-1-(3,4-difluorophenyl)ethanol .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H10F2O2).

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : Slightly soluble in water; better solubility in polar aprotic solvents (e.g., DMSO, ethanol). Pre-saturate solvents to avoid precipitation during biological assays .

- Stability : Susceptible to oxidation at the hydroxyl group. Store under inert atmosphere (N2/Ar) at -20°C. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINAP) with transition metals (Ru, Rh) to enhance ee. For example, Noyori-type hydrogenation catalysts achieve >90% ee in similar aryl ethanol systems .

- Biocatalysis : Optimize reaction pH and temperature for ketoreductases. Use glucose dehydrogenase for cofactor regeneration to improve yield and ee .

- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Environmental Controls : Standardize assay conditions (pH, temperature, solvent purity) to mitigate variability. For example, slight pH shifts can alter compound ionization and activity in antimicrobial assays .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish assay artifacts from true structure-activity relationships (SAR) .

Q. How does the difluoromethoxy group influence pharmacological properties compared to non-fluorinated analogs?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., methoxy, trifluoromethoxy) and compare logP, metabolic stability, and target binding. Fluorine’s electronegativity enhances metabolic resistance and membrane permeability .

- In Silico Modeling : Perform molecular docking to assess interactions with target enzymes (e.g., cytochrome P450). The difluoromethoxy group may sterically hinder undesired metabolic pathways .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

- Methodological Answer :

- Catalyst Recovery : Use immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) to reduce costs.

- Purification : Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation.

- Process Safety : Conduct hazard assessments for exothermic reductions (e.g., NaBH4 reactions) and gas evolution risks .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

(1S)-1-[4-(difluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H10F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1 |

InChI Key |

RGSDDQLZKOJWLR-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)F)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.